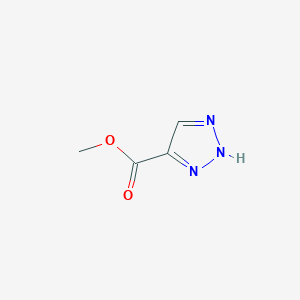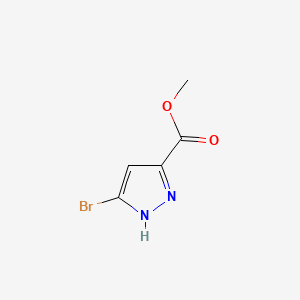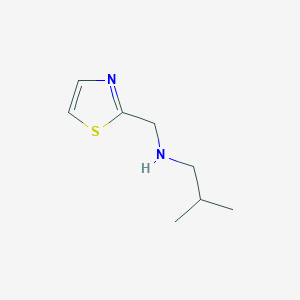![molecular formula C10H12N2S2 B3022548 {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine CAS No. 26155-38-4](/img/structure/B3022548.png)
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine
Vue d'ensemble
Description
'{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine', also known as MTA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine is not fully understood, but several studies have suggested that it exerts its therapeutic effects by targeting various cellular pathways. In a study by M. K. Kashyap and colleagues (2018), {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine was found to activate the intrinsic apoptotic pathway in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Another study by J. A. V. Pinto and colleagues (2016) showed that {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine inhibits the replication of dengue virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study by M. K. Kashyap and colleagues (2018), {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine was found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The study also showed that {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine inhibited the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Another study by J. A. V. Pinto and colleagues (2016) demonstrated that {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine inhibits the replication of dengue virus by targeting the viral RNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine has several advantages for lab experiments, including its high potency and selectivity towards cancer cells and viruses. However, {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine. One direction is to investigate the potential of {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to study the structure-activity relationship of {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine and its analogs to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems for {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine could enhance its therapeutic efficacy and reduce its toxicity.
Applications De Recherche Scientifique
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine has been extensively studied for its potential therapeutic applications. In a study by M. K. Kashyap and colleagues (2018), {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine was found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The study also showed that {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine induced apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. Another study by J. A. V. Pinto and colleagues (2016) demonstrated that {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine has antiviral activity against dengue virus, a mosquito-borne virus that causes severe illness in humans. The study showed that {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine inhibited the replication of the virus by targeting the viral RNA polymerase.
Propriétés
IUPAC Name |
methyl N-[(E)-1-phenylethylideneamino]carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-8(11-12-10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFAIOELYWARL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)SC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)SC)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine | |
CAS RN |
26155-38-4 | |
| Record name | NSC261570 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)
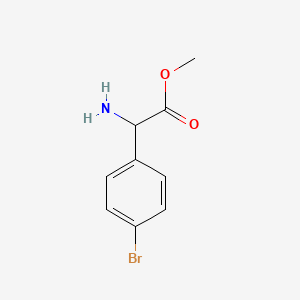

![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)
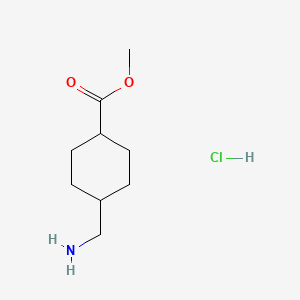

![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)
![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)
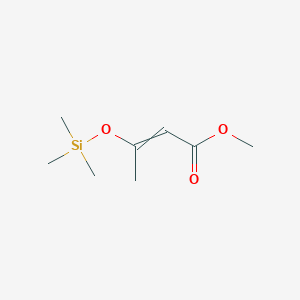
![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)
